

Application Notes and Protocols for Calcium Hydroxide Nanoparticles in Drug Delivery Systems

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Compound of Interest		
Compound Name:	Calcium hydroxide	
Cat. No.:	B073160	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium hydroxide nanoparticles (Ca(OH)₂ NPs) have emerged as a promising platform for various biomedical applications, including drug delivery.[1][2] Their inherent properties, such as biocompatibility, high pH, and the ability to act as a source of calcium ions, make them particularly attractive for targeted therapies.[2][3] In oncology, Ca(OH)₂ NPs have been shown to selectively induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.[3][4] Furthermore, their pH-sensitive nature allows for controlled drug release in the acidic tumor microenvironment.[5] In the field of endodontics, Ca(OH)₂ NPs demonstrate enhanced antimicrobial activity and deeper penetration into dentinal tubules compared to their micro-sized counterparts.[6][7]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Ca(OH)₂ NPs in drug delivery systems. Detailed protocols for synthesis, drug loading, and in vitro release assays are presented to facilitate their adoption in research and development settings.

Data Presentation



The following tables summarize the key physicochemical properties and drug release characteristics of various Ca(OH)₂ NP formulations described in the literature.

Table 1: Physicochemical Characterization of Calcium Hydroxide Nanoparticles

Formulation	Synthesis Method	Average Size (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Reference
Ca(OH) ₂ NPs	Wet Chemical Precipitation	~100	-	-	[8]
Ca(OH) ₂ - loaded PLGA NPs	Solvent Displacement	< 200	< 0.2	Highly Negative	[6][7]
CUR- Ca(OH)2- OA/PL NP	-	Adequate nano-size	-	Negative	[1]
Ca(OH)2 NPs	Green Synthesis	Amorphous rod-shaped	-	-	[9]

Table 2: Drug Loading and Release Characteristics of Calcium Hydroxide Nanoparticles



Formulation	Drug	Loading Efficiency (%)	Release Profile	Release Conditions	Reference
Ca(OH) ₂ - loaded PLGA NPs	Calcium Hydroxide	Suitable	Prolonged, steady release up to 48h	-	[6]
Ca(OH) ₂ - NPs-gel	Calcium Hydroxide	High	Prolonged	Aqueous media	[7]
CUR- Ca(OH)2- OA/PL NP	Curcumin	-	Lipase/pH dual responsive	-	[1]
Ca(OH) ₂ + PLGA	Calcium Hydroxide	-	Sustained release (78.14% ± 2.09% at 7 days)	Phosphate- buffered saline at 37°C	[10]
DOX@MgAl- LDH (similar layered double hydroxide)	Doxorubicin	-	pH- responsive	Acidic tumor microenviron ment	[11]

Experimental Protocols

Protocol 1: Synthesis of Calcium Hydroxide Nanoparticles via Wet Chemical Precipitation

This protocol is based on the simple hydrolysis technique.[8]

Materials:

• Calcium chloride dihydrate (CaCl₂·2H₂O)



- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol
- Magnetic stirrer with heating plate
- Centrifuge
- Vacuum oven

Procedure:

- Prepare a 0.5 M aqueous solution of CaCl₂·2H₂O.
- Prepare a 1.0 M aqueous solution of NaOH.
- Heat the CaCl₂ solution to 90°C under vigorous stirring.
- Add the NaOH solution dropwise to the heated CaCl₂ solution at a constant rate (e.g., 1 ml/min).
- Continue stirring the mixture for 10 minutes at 90°C.
- Allow the resulting gel to remain in a static state for 5 minutes to ensure uniform particle formation.
- Collect the precipitate by centrifugation at 8000 rpm for 15 minutes.
- Wash the precipitate three times with deionized water and then with ethanol to remove any unreacted precursors.
- Dry the final product in a vacuum oven at 60-70°C for 24 hours.

Protocol 2: Preparation of PLGA-Coated Calcium Hydroxide Nanoparticles

Methodological & Application





This protocol utilizes the solvent displacement method for encapsulating Ca(OH)₂ within a biodegradable polymer.[6][12]

Materials:

- Calcium hydroxide (Ca(OH)₂)
- Poly(lactic-co-glycolic acid) (PLGA)
- Dimethyl sulfoxide (DMSO)
- Acetone
- Poloxamer 188
- Aqueous buffer (pH 12)
- · Magnetic stirrer
- Rotary evaporator

Procedure:

- Organic Phase Preparation: a. Dissolve a specific amount of Ca(OH)₂ (e.g., 1.7 mg/mL final concentration) in DMSO. b. Dissolve a specific amount of PLGA (e.g., 11.5 mg/mL final concentration) in acetone. c. Mix the Ca(OH)₂/DMSO solution with the PLGA/acetone solution to form the organic phase.
- Aqueous Phase Preparation: a. Prepare an aqueous solution of Poloxamer 188 (e.g., 1% w/v). b. Adjust the pH of the aqueous phase to 12 using a suitable buffer.
- Nanoparticle Formation: a. Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. b. Allow the mixture to stir for a specified period to facilitate the formation of nanoparticles.
- Solvent Removal and Purification: a. Remove the organic solvents (DMSO and acetone)
 using a rotary evaporator under reduced pressure. b. The resulting nanoparticle suspension
 can be further purified by centrifugation and washing.



• Lyophilization (Optional): a. For long-term storage, the nanoparticle suspension can be lyophilized to obtain a dry powder.

Protocol 3: Doxorubicin Loading onto Calcium Hydroxide Nanoparticles

This protocol describes a general method for loading a model anticancer drug, doxorubicin (DOX), onto nanoparticles.

Materials:

- Synthesized Calcium Hydroxide Nanoparticles (or PLGA-coated NPs)
- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS, pH 7.4)
- · Magnetic stirrer or shaker
- Centrifuge
- UV-Vis spectrophotometer

Procedure:

- Disperse a known amount of Ca(OH)₂ NPs in an aqueous solution (e.g., PBS).
- Prepare a stock solution of DOX in the same buffer.
- Add the DOX solution to the nanoparticle suspension at a predetermined drug-tonanoparticle ratio.
- Incubate the mixture under continuous stirring at room temperature for 24 hours in the dark to allow for drug loading.
- Separate the DOX-loaded nanoparticles from the solution by centrifugation (e.g., 12,000 rpm for 30 minutes).



- Collect the supernatant and measure the concentration of unloaded DOX using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).
- Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
 - DLE (%) = (Total amount of DOX Amount of free DOX) / Total amount of DOX * 100
 - DLC (%) = (Total amount of DOX Amount of free DOX) / Weight of nanoparticles * 100

Protocol 4: In Vitro Drug Release Assay

This protocol outlines the dialysis bag method for studying the in vitro release of a drug from Ca(OH)₂ NPs.[10][13]

Materials:

- Drug-loaded Ca(OH)₂ NPs
- Dialysis membrane tubing (with an appropriate molecular weight cut-off)
- Release medium (e.g., PBS at pH 7.4 and a more acidic pH like 5.5 to simulate the tumor microenvironment)
- Magnetic stirrer with heating plate or shaking incubator
- UV-Vis spectrophotometer

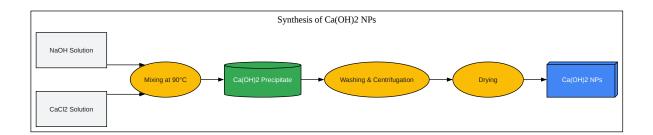
Procedure:

- Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.
- Transfer the dispersion into a dialysis bag and securely seal both ends.
- Place the dialysis bag into a larger vessel containing a known volume of the release medium.
- Maintain the setup at 37°C under continuous stirring.



- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer vessel.
- Replenish the vessel with an equal volume of fresh release medium to maintain sink conditions.
- Quantify the amount of released drug in the collected samples using a UV-Vis spectrophotometer.
- Calculate the cumulative percentage of drug release at each time point.

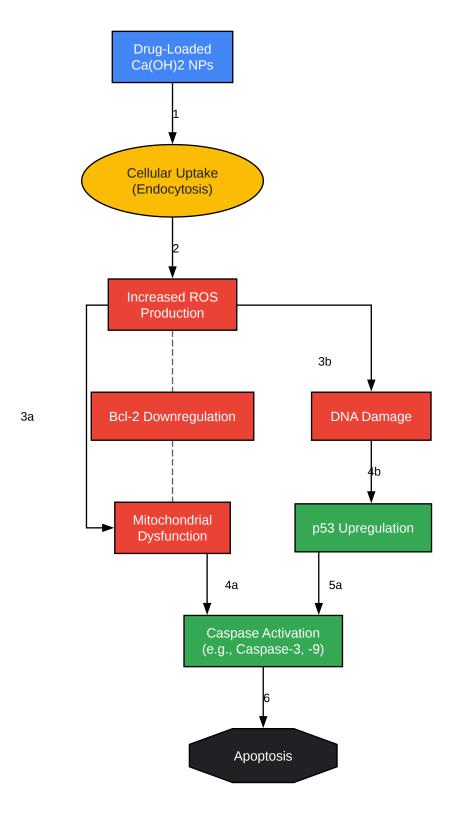
Mandatory Visualization Diagrams



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Caption: Workflow for the synthesis of **Calcium Hydroxide** Nanoparticles.





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